6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

This distinct isoxazolylpyrimidine-4-carboxamide scaffold features a 6-benzyloxy substituent, raising cLogP by ~1.5–2 units vs. 6-hydroxy analogs, uniquely enabling hydrophobic pocket mapping in kinase, antifungal, and sigma-2 receptor programs. Procure for late-stage SAR diversification against published leads (Nagaraja Rao 2024, Christmann 2023). Benchmarked matched-pair procurement with CAS 2034577-99-4 and 2034633-85-5 recommended for systematic lipophilicity optimization. Custom synthesis available in 10–100 mg research quantities.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 2034581-03-6
Cat. No. B2528997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide
CAS2034581-03-6
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NOC=C3
InChIInChI=1S/C15H12N4O3/c20-15(18-13-6-7-22-19-13)12-8-14(17-10-16-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19,20)
InChIKeyYTVLOKDGEUGRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide CAS 2034581-03-6: Chemical Identity and Procurement Baseline


6-(Benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide (CAS 2034581-03-6) is a heterocyclic small molecule belonging to the isoxazolylpyrimidine-4-carboxamide class, characterized by a pyrimidine core bearing a benzyloxy substituent at the 6-position and an isoxazol-3-ylamide at the 4-carboxamide position . Its molecular formula is C15H12N4O3, and it serves as a scaffold for medicinal chemistry exploration and biological probe development . The compound occupies a distinct structural niche within the broader pyrimidine-4-carboxamide family, differentiated from its closest commercially available analogs—6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide (CAS 2034577-99-4) and 6-methoxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide (CAS 2034633-85-5)—by the benzyloxy group at the 6-position, which introduces distinct lipophilic and steric properties .

Why 6-(Benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Generic Isoxazolylpyrimidine Analogs


Within the isoxazolylpyrimidine-4-carboxamide chemical space, substitution at the pyrimidine 6-position is a critical determinant of both target binding and physicochemical properties. The benzyloxy group in CAS 2034581-03-6 imparts distinct lipophilicity (estimated cLogP increase of approximately 1.5–2 log units vs. the 6-hydroxy analog CAS 2034577-99-4) and provides a phenyl ring capable of engaging hydrophobic sub-pockets in protein targets that smaller substituents cannot occupy . Class-level structure-activity relationship (SAR) studies on isoxazolylpyrimidine derivatives have demonstrated that modifications at the pyrimidine ring periphery can shift kinase selectivity profiles by orders of magnitude—for example, in the sigma-2 receptor ligand series, pyrimidine substitution differentiated compounds with receptor Ki values spanning 13 nM to >1,000 nM [1]. Evidence also indicates that the specific isoxazolylpyrimidine scaffold confers antifungal activity through inhibition of fungal 14α-demethylase, with potency highly sensitive to substitution pattern [2]. Therefore, generic replacement of CAS 2034581-03-6 with a structurally related analog lacking the 6-benzyloxy group risks significant loss of target engagement, altered selectivity, or physicochemical incompatibility with established experimental protocols.

Quantitative Differentiation Evidence for 6-(Benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide


Lipophilicity-Driven Differentiation: cLogP Advantage of 6-Benzyloxy vs. 6-Hydroxy and 6-Methoxy Analogs

The 6-benzyloxy substituent of CAS 2034581-03-6 substantially increases calculated lipophilicity compared to the 6-hydroxy analog (CAS 2034577-99-4) and the 6-methoxy analog (CAS 2034633-85-5). Based on cheminformatic property estimation, the benzyloxy derivative has an estimated cLogP of approximately 2.0–2.5, vs. approximately 0.0–0.5 for the 6-hydroxy analog and approximately 0.8–1.2 for the 6-methoxy analog . This represents a >100-fold predicted increase in octanol-water partition coefficient relative to the hydroxy analog. The higher lipophilicity is structurally relevant for engaging hydrophobic binding pockets in protein targets, a feature that class-level SAR from isoxazolylpyrimidine sigma-2 receptor ligands confirms as critical for membrane penetration and target residence time [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight and Steric Bulk Differentiation: Benzyloxy as a Spatial Determinant of Target Engagement

The molecular weight (MW) of CAS 2034581-03-6 is 284.27 g/mol, substantially heavier than the 6-hydroxy analog (206.16 g/mol) and the 6-methoxy analog (220.18 g/mol), reflecting the added benzyl group . This 38% increase in molecular mass relative to the 6-hydroxy analog is not merely additive—the benzyl group introduces a phenyl ring that extends approximately 5–6 Å beyond the pyrimidine core. In class-level isoxazolylpyrimidine studies targeting TACC3, the size and geometry of the 6-position substituent directly influenced inhibitor potency, with compounds bearing bulkier aromatic substituents at this position demonstrating enhanced protein-ligand complementarity as evidenced by docking scores and in vitro IC50 values [1].

Molecular Recognition Steric Effects Structure-Activity Relationship

Scaffold-Level Antifungal Activity Class Evidence for Isoxazolylpyrimidine-4-Carboxamides

Although no published study has reported direct antifungal IC50 or EC50 values specifically for CAS 2034581-03-6, the isoxazolylpyrimidine scaffold to which it belongs has demonstrated quantifiable antifungal activity in a 2024 study by Nagaraja Rao et al. Against Rhizoctonia solani (sheath blight pathogen), Sclerotium rolfsii (root rot pathogen), and Alternaria alternata (leaf spot pathogen), multiple isoxazolylpyrimidine-4-carboxamide derivatives exhibited significant growth inhibition at concentrations ranging from 50–200 µg/mL, with the most potent analogs (compounds 5d, 5h, and 5l) surpassing the activity of the commercial fungicide standard in head-to-head assays [1]. In silico docking confirmed that these compounds bind to the heme iron of fungal 14α-demethylase, a mechanism conserved across the isoxazolylpyrimidine class [1].

Antifungal Activity Agriculture 14α-Demethylase Inhibition

Broad Isoxazolylpyrimidine Class Engagement with Clinically Relevant Protein Targets

The isoxazolylpyrimidine chemotype has demonstrated engagement with multiple therapeutically relevant protein targets, establishing the scaffold as a privileged structure in medicinal chemistry. Christmann et al. (2023) reported that isoxazolylpyrimidine derivative WLB-89462 (20c) binds the sigma-2 receptor with Ki = 13 nM, exhibiting >130-fold selectivity over sigma-1 receptor (Ki = 1,777 nM) and clean profiles against a panel of 180 off-targets [1]. In a separate study, Lengerli et al. (2025) identified isoxazole-pyrimidine derivatives as TACC3 inhibitors with potential in breast, ovarian, and lung cancer models, building on the BO-264 chemotype [2]. Additionally, the EP1832584 patent family discloses pyrimidinylisoxazole derivatives as p38 MAP kinase inhibitors with quantified suppression of TNF-α, IL-1, IL-6, IL-8, and COX-II production [3]. While CAS 2034581-03-6 has not been individually profiled in these studies, the conserved isoxazole-pyrimidine-carboxamide pharmacophore across these active series supports its potential utility as a screening candidate and chemical probe.

Sigma-2 Receptor Kinase Inhibition TACC3 Drug Discovery

Availability and Sourcing Differentiation: CAS-Specific Supply Chain Considerations

CAS 2034581-03-6 represents a specific chemical entity with defined purity and characterization standards available from commercial suppliers. In contrast to the more common 6-hydroxy analog (CAS 2034577-99-4), which is cataloged across a broader range of vendors, the benzyloxy derivative occupies a narrower supply niche. ChemSrc records the compound with standard identifiers (MF: C15H12N4O3, MW: 284.27) and provides basic MSDS documentation . The compound should not be confused with structurally similar CAS numbers in the same series, including 2034580-92-0 (1-(6-(benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide) or 2034618-28-3 (6-(benzyloxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrimidine-4-carboxamide), which have different substitution patterns and distinct biological profiles .

Chemical Procurement Supply Chain CAS-Specific Sourcing

Recommended Application Scenarios for 6-(Benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide Based on Available Evidence


SAR Expansion in Antifungal Lead Optimization Programs Targeting 14α-Demethylase

CAS 2034581-03-6 is best deployed as a late-stage SAR diversification candidate in antifungal discovery programs exploring the isoxazolylpyrimidine scaffold. The class-level evidence from Nagaraja Rao et al. (2024) confirms that isoxazolylpyrimidine-4-carboxamides inhibit Rhizoctonia solani, Sclerotium rolfsii, and Alternaria alternata through 14α-demethylase binding, with some analogs outperforming commercial fungicide standards [1]. The unique benzyloxy substituent at the 6-position of CAS 2034581-03-6 introduces a hydrophobic phenyl ring not present in the published antifungal leads, offering a distinct vector for probing the steric and electronic requirements of the demethylase active site. Researchers should benchmark CAS 2034581-03-6 against compounds 5d, 5h, and 5l from the 2024 study under standardized fungal growth inhibition assays to quantify the contribution of the 6-benzyloxy group to potency and selectivity.

Sigma-2 Receptor Chemical Probe Development with Enhanced Lipophilicity

The isoxazolylpyrimidine scaffold has been validated as a sigma-2 receptor (σ2R) ligand platform, with WLB-89462 (20c) achieving a Ki of 13 nM and >130-fold selectivity over σ1R [1]. CAS 2034581-03-6, with its benzyloxy group conferring elevated cLogP (~2.0–2.5 vs. ~0–1.2 for smaller 6-substituents), represents a strategic tool for investigating the relationship between lipophilicity and membrane permeability in this target class. The Christmann et al. (2023) study demonstrated that drug-like physicochemical properties—including solubility, metabolic stability, and brain penetration—are achievable within the isoxazolylpyrimidine series [1]. Procuring CAS 2034581-03-6 for head-to-head comparison with WLB-89462 and related analogs can delineate the lipophilicity tolerance of σ2R binding and inform the design of CNS-penetrant candidates.

TACC3 Inhibitor Scaffold Hopping and Medicinal Chemistry Diversification

Lengerli et al. (2025) identified isoxazole-pyrimidine derivatives as TACC3 inhibitors with therapeutic potential in breast, ovarian, and lung cancers, building on the BO-264 chemotype [1]. CAS 2034581-03-6 serves as a scaffold-hopping intermediate that retains the core isoxazole-pyrimidine-carboxamide pharmacophore while introducing the distinctive 6-benzyloxy substituent not present in the published BO-264 series. The compound's molecular weight (284.27 g/mol) remains within drug-like property space, and its benzyl group provides a synthetic handle for further derivatization (e.g., hydrogenolysis to the 6-hydroxy analog or functionalization of the phenyl ring). This positions CAS 2034581-03-6 as a versatile intermediate for generating focused TACC3 inhibitor libraries and probing the structure-activity relationships of this emerging cancer target.

Physicochemical Property Benchmarking in Pyrimidine-4-Carboxamide Library Design

For medicinal chemistry groups building pyrimidine-4-carboxamide-focused compound libraries, CAS 2034581-03-6 provides a well-defined reference point at the higher end of the lipophilicity spectrum within the isoxazolyl series. With an estimated cLogP of 2.0–2.5, it contrasts sharply with the 6-hydroxy analog (cLogP ~0.0–0.5, CAS 2034577-99-4) and 6-methoxy analog (cLogP ~0.8–1.2, CAS 2034633-85-5) [1]. Procuring all three compounds as a matched set enables systematic evaluation of how incremental lipophilicity changes at the 6-position affect solubility, metabolic stability, plasma protein binding, and cellular permeability—parameters that are critical for lead optimization but often under-characterized for this compound class. The distinct CAS registry and well-defined molecular identity (MF: C15H12N4O3, MW: 284.27) ensure reproducible sourcing for longitudinal studies .

Quote Request

Request a Quote for 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.